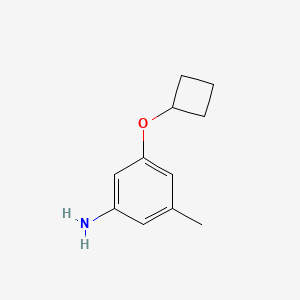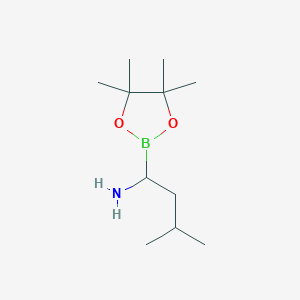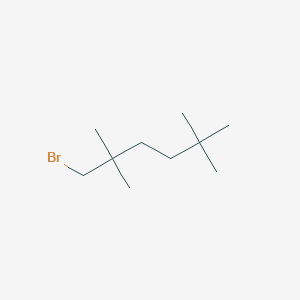
1-Bromo-2,2,5,5-tetramethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2,5,5-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated derivative of 2,2,5,5-tetramethylhexane, characterized by the presence of a bromine atom attached to the first carbon of the hexane chain. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,5,5-tetramethylhexane can be synthesized through the bromination of 2,2,5,5-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,2,5,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination, leading to the formation of alkenes.
Major Products
Substitution Reactions: The major products are typically the corresponding substituted alkanes, where the bromine atom is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of a hydrogen atom and the bromine atom.
Aplicaciones Científicas De Investigación
1-Bromo-2,2,5,5-tetramethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to study the effects of brominated compounds on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: It serves as a tool to investigate the mechanisms of biological processes involving brominated compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2,5,5-tetramethylhexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles or bases. This reactivity is exploited in organic synthesis to introduce different functional groups into molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,2,3,5-tetramethylhexane
- 1-Bromo-2,2,4,4-tetramethylhexane
- 1-Bromo-2,2,3,4-tetramethylhexane
Uniqueness
1-Bromo-2,2,5,5-tetramethylhexane is unique due to the specific positioning of the bromine atom and the tetramethyl groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H21Br |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
1-bromo-2,2,5,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-9(2,3)6-7-10(4,5)8-11/h6-8H2,1-5H3 |
Clave InChI |
IANMBJVUXPLBSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
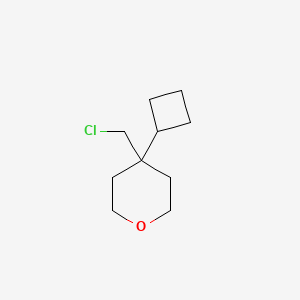
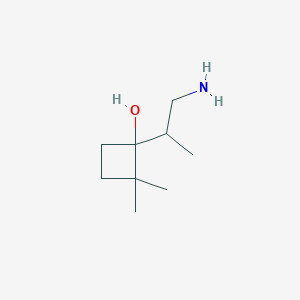
![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

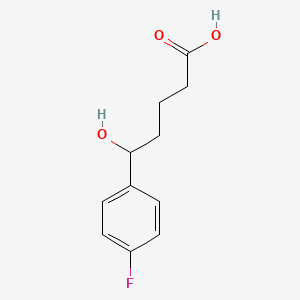
![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
amine](/img/structure/B13217601.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
